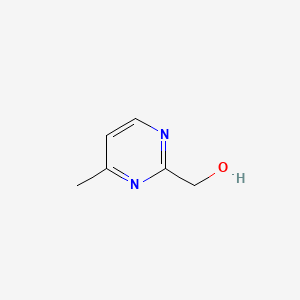
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester typically involves the chlorination of 6-hydroxy-2-picolinic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out using ethanol in the presence of an acid catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of antimicrobial agents.
Industry: It is employed in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester can be compared with similar compounds such as:
3,5,6-Trichloro-4-hydroxy-2-picolinic acid: This compound shares a similar structure but differs in the position of the hydroxyl group.
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid: The non-esterified form of the compound, which has different solubility and reactivity properties.
The uniqueness of this compound lies in its ester group, which enhances its solubility in organic solvents and its reactivity in esterification reactions.
Propriétés
Numéro CAS |
1346598-88-6 |
|---|---|
Formule moléculaire |
C8H6Cl3NO3 |
Poids moléculaire |
270.49 |
Nom IUPAC |
ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO3/c1-2-15-8(14)6-4(10)3(9)5(11)7(13)12-6/h2H2,1H3,(H,12,13) |
Clé InChI |
BXXVCOBIULFGSP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)Cl |
Synonymes |
3,4,5-Trichloro-6-hydroxy-2-pyridinecarboxylic Acid Ethyl Ester; 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-Pyridinecarboxylic Acid Ethyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)

